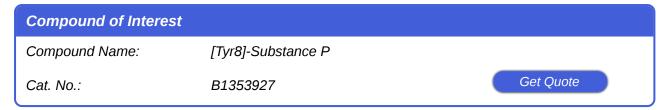


[Tyr8]-Substance P: A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr8]-Substance P is a synthetic analog of the endogenous neuropeptide Substance P (SP). In this analog, the phenylalanine residue at position 8 of the native SP sequence is substituted with a tyrosine residue. This modification is primarily introduced to facilitate radioiodination for use in receptor binding assays and other tracer applications, as the tyrosine residue provides a reactive site for iodination. Functionally, [Tyr8]-Substance P acts as an agonist at tachykinin receptors, with a preference for the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. It is a valuable tool in pharmacology and neuroscience for studying the distribution, function, and signaling of NK1 receptors.

This technical guide provides a comprehensive overview of **[Tyr8]-Substance P**, including its core properties, available quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of its signaling pathways and experimental workflows.

Core Properties



Property	Value	Reference
IUPAC Name	L-Arginyl-L-prolyl-L-lysyl-L- prolyl-L-glutaminyl-L- glutaminyl-L-phenylalanyl-L- tyrosyl-glycyl-L-leucyl-L- methioninamide	
Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe- Tyr-Gly-Leu-Met-NH2	_
Molecular Formula	C63H98N18O14S	-
Molecular Weight	1363.63 g/mol	_
CAS Number	55614-10-3	_
Biological Target	Primarily Neurokinin-1 (NK1) Receptor	_

Quantitative Pharmacological Data

Precise binding affinity (Ki/Kd) and functional potency (EC50/IC50) values for **[Tyr8]**-Substance P at the NK1 receptor are not extensively reported in publicly available databases. However, early characterization provides valuable insight into its relative potency compared to native Substance P.

Assay	Species	Tissue/Syst em	Parameter	Value	Reference
Smooth Muscle Contraction	Guinea Pig	Isolated Ileum	Relative Potency	Approximatel y half the potency of Substance P	
Blood Pressure Regulation	Dog	In vivo	Relative Potency	Approximatel y half the potency of Substance P	



Note: The available data suggests that the substitution of phenylalanine with tyrosine at position 8 results in a moderate reduction in potency for the measured biological effects. Further detailed pharmacological characterization is required to establish precise affinity and potency values at the molecular level.

Experimental Protocols Solid-Phase Peptide Synthesis of [Tyr8]-Substance P

This protocol describes the manual solid-phase synthesis of **[Tyr8]-Substance P** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)
- · Diethyl ether
- HPLC purification system
- Mass spectrometer



- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Fmoc-Met-OH):
 - Pre-activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.
 - Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
 - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
 - Wash the resin thoroughly with DMF.
- Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Gly, Tyr(tBu), Phe, Gln(Trt), Pro, Lys(Boc), Pro, Arg(Pbf)).
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the Fmoc group from the N-terminal arginine.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 Centrifuge to pellet the peptide and decant the ether.
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
 - Purify the peptide by reverse-phase HPLC.



Confirm the identity and purity of the final product by mass spectrometry.

Guinea Pig Ileum Contraction Assay

This ex vivo bioassay is used to determine the contractile activity of **[Tyr8]-Substance P** on smooth muscle.

Materials:

- Male guinea pig (250-350 g)
- Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
- Organ bath with an isometric force transducer
- Carbogen gas (95% O2, 5% CO2)
- [Tyr8]-Substance P and Substance P stock solutions

- Tissue Preparation:
 - Humanely euthanize a guinea pig.
 - Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution bubbled with carbogen.
 - Clean the ileum segment of adhering mesentery and cut into 2-3 cm long pieces.
- · Mounting the Tissue:
 - Mount one end of the ileum segment to a fixed hook in the organ bath and the other end to an isometric force transducer.
 - The organ bath should contain Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.



 Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

Data Acquisition:

- Record isometric contractions using a data acquisition system.
- Construct cumulative concentration-response curves for both Substance P and [Tyr8] Substance P by adding increasing concentrations of the peptides to the organ bath.
- Allow the response to each concentration to reach a plateau before adding the next concentration.

Data Analysis:

- Normalize the responses to the maximum contraction induced by a reference agonist (e.g., acetylcholine or Substance P).
- Calculate the EC50 values (the concentration that produces 50% of the maximal response) for both peptides.
- Determine the relative potency of [Tyr8]-Substance P compared to Substance P.

Radioligand Competition Binding Assay

This assay measures the affinity of **[Tyr8]-Substance P** for the NK1 receptor by its ability to compete with a radiolabeled ligand.

Materials:

- Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-NK1R or U373 MG cells)
- Radiolabeled ligand (e.g., [125I]-[Tyr8]-Substance P or [3H]-Substance P)
- Unlabeled [Tyr8]-Substance P and Substance P



- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail)
- Glass fiber filters
- Filtration manifold
- Scintillation counter and scintillation fluid

- Assay Setup:
 - In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled [Tyr8]-Substance P (or other competitor).
 - Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction.
 Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.



- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of **[Tyr8]-Substance P** to activate the NK1 receptor and trigger an increase in intracellular calcium concentration.

Materials:

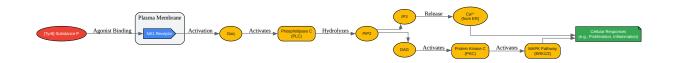
- Cells expressing the NK1 receptor (e.g., HEK293-NK1R or CHO-NK1R)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- [Tyr8]-Substance P and Substance P stock solutions
- Fluorescence plate reader with an injection system

- Cell Plating: Seed the NK1R-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading solution of the calcium-sensitive dye in assay buffer.
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
- Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.



- · Measurement of Calcium Response:
 - Place the plate in the fluorescence plate reader.
 - Record a baseline fluorescence reading.
 - Inject a solution of [Tyr8]-Substance P (or other agonist) into the wells and continue to record the fluorescence intensity over time.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Construct dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.
 - Calculate the EC50 value for [Tyr8]-Substance P.

Mandatory Visualizations Signaling Pathways

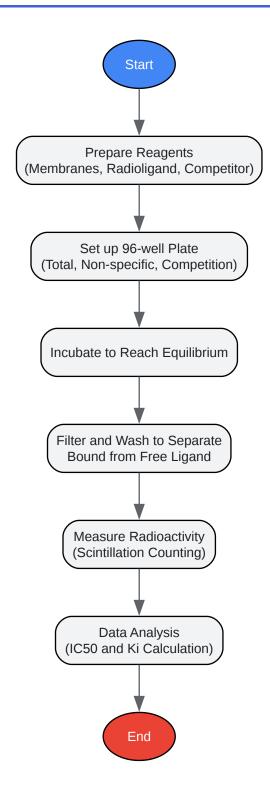


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Caption: NK1 Receptor Signaling Pathway.

Experimental Workflows

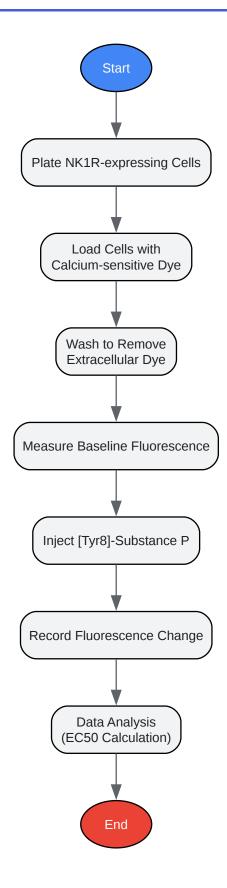




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Caption: Radioligand Competition Binding Assay Workflow.





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Caption: Calcium Mobilization Assay Workflow.



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